Bis(2-butyloctyl) 10-oxononadecanedioate

Catalog No.
S15742676
CAS No.
M.F
C43H82O5
M. Wt
679.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-butyloctyl) 10-oxononadecanedioate

Product Name

Bis(2-butyloctyl) 10-oxononadecanedioate

IUPAC Name

bis(2-butyloctyl) 10-oxononadecanedioate

Molecular Formula

C43H82O5

Molecular Weight

679.1 g/mol

InChI

InChI=1S/C43H82O5/c1-5-9-13-23-31-39(29-11-7-3)37-47-42(45)35-27-21-17-15-19-25-33-41(44)34-26-20-16-18-22-28-36-43(46)48-38-40(30-12-8-4)32-24-14-10-6-2/h39-40H,5-38H2,1-4H3

InChI Key

IJDCDJQBRGVURZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COC(=O)CCCCCCCCC(=O)CCCCCCCCC(=O)OCC(CCCC)CCCCCC

Bis(2-butyloctyl) 10-oxononadecanedioate is a complex chemical compound classified as an ionizable lipid-like molecule. Its molecular formula is C43H82O5C_{43}H_{82}O_5, and it has a molecular weight of 679.1 g/mol . This compound features a polar alcohol head group and four hydrophobic tails connected by ester linkages, making it suitable for various applications, particularly in drug delivery systems . The structure of bis(2-butyloctyl) 10-oxononadecanedioate allows it to encapsulate nucleic acids and other therapeutic agents, facilitating their transport across biological membranes .

Typical of esters and lipids. It can undergo hydrolysis in the presence of water, leading to the formation of the corresponding alcohols and carboxylic acids. Additionally, this compound can react with amines or alcohols to form amides or esters, respectively. The reactivity of the ester bonds allows for further modifications, making it versatile in synthetic chemistry .

The synthesis of bis(2-butyloctyl) 10-oxononadecanedioate typically involves the esterification of 10-oxononadecanedioic acid with 2-butyloctanol. This reaction can be catalyzed by acid catalysts under controlled temperature conditions to yield high-purity products. Alternative methods may include using coupling reagents or activating agents to facilitate the ester bond formation .

Bis(2-butyloctyl) 10-oxononadecanedioate has several applications, particularly in pharmaceutical and biomedical fields:

  • Drug Delivery Systems: Its ability to encapsulate nucleic acids makes it a candidate for mRNA delivery in vaccines and gene therapies.
  • Nanoparticle Formulation: It can be used to create lipid nanoparticles that enhance the stability and bioavailability of therapeutic agents.
  • Biomaterials: This compound is explored for use in creating biocompatible materials for medical devices .

Interaction studies involving bis(2-butyloctyl) 10-oxononadecanedioate focus on its behavior in biological systems, particularly how it interacts with cell membranes. Research indicates that this compound can improve the permeability of lipid bilayers, enhancing the delivery efficiency of encapsulated drugs. Additionally, studies on its interactions with proteins and other biomolecules are ongoing to better understand its pharmacokinetics and potential side effects .

Several compounds share structural similarities with bis(2-butyloctyl) 10-oxononadecanedioate, highlighting its unique characteristics:

Compound NameMolecular FormulaKey Features
Diethylhexyl phthalateC22H38O4Common plasticizer; less biodegradable
Dioctyl sebacateC22H42O4Used as a plasticizer; low toxicity
Soybean oil fatty acid methyl estersC18H36O2Biodegradable; used in biodiesel production
Polyethylene glycol diacrylateC14H26O4Crosslinking agent; used in hydrogels

Uniqueness

Bis(2-butyloctyl) 10-oxononadecanedioate stands out due to its specific ionizable lipid structure that enhances drug encapsulation and delivery capabilities compared to traditional lipids or plasticizers like diethylhexyl phthalate. Its four hydrophobic tails provide a larger surface area for interaction with biological membranes, making it particularly effective for mRNA delivery systems .

XLogP3

15.8

Hydrogen Bond Acceptor Count

5

Exact Mass

678.61622571 g/mol

Monoisotopic Mass

678.61622571 g/mol

Heavy Atom Count

48

Dates

Last modified: 08-15-2024

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